molecular formula C10H7FO2 B13466820 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13466820
M. Wt: 178.16 g/mol
InChI Key: OXLMVZLISNOEKS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction of 2-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 2-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Fluoro-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom and prop-2-yn-1-yloxy group can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the aldehyde group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Contains an additional benzoyl group.

    3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Contains a methoxy group instead of a fluorine atom .

Uniqueness

2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a fluorine atom and a prop-2-yn-1-yloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

2-fluoro-4-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h1,3-4,6-7H,5H2

InChI Key

OXLMVZLISNOEKS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

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